2,3-Dimethylheptane

Thermodynamics Fuel volatility Distillation engineering

2,3-Dimethylheptane (CAS 3074-71-3) is a branched saturated aliphatic hydrocarbon with the molecular formula C9H20, belonging to the nonane isomer family of which 35 constitutional isomers exist. It features a heptane backbone with methyl substituents at the 2- and 3-positions, a substitution pattern that confers distinct thermodynamic, chromatographic, and biological partitioning behavior relative to both the straight-chain n-nonane and other dimethylheptane isomers.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 3074-71-3
Cat. No. B1293410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylheptane
CAS3074-71-3
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C)C
InChIInChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3
InChIKeyWBRFDUJXCLCKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylheptane CAS 3074-71-3: A C9 Branched Alkane for Differentiated Fuel, Analytical, and Toxicological Research


2,3-Dimethylheptane (CAS 3074-71-3) is a branched saturated aliphatic hydrocarbon with the molecular formula C9H20, belonging to the nonane isomer family of which 35 constitutional isomers exist [1]. It features a heptane backbone with methyl substituents at the 2- and 3-positions, a substitution pattern that confers distinct thermodynamic, chromatographic, and biological partitioning behavior relative to both the straight-chain n-nonane and other dimethylheptane isomers [2]. The compound is a colorless liquid at ambient temperature with a boiling point of 140 °C (lit.), density of 0.726 g/mL at 25 °C, and refractive index n20/D of 1.409, and is supplied at ≥98% purity for research applications .

Why 2,3-Dimethylheptane Cannot Be Interchanged with Other Nonane Isomers: Quantitative Differentiation Evidence


Within the 35-isomer nonane family, seemingly minor differences in methyl-branch position produce quantitatively significant shifts in thermodynamic stability, volatility, chromatographic retention, and biological partitioning [1]. For example, the boiling point of 2,3-dimethylheptane (140 °C) differs by approximately 7 °C from 2,4-dimethylheptane (~133 °C) and by approximately 11 °C from n-nonane (150.8 °C), which directly impacts distillation cut points and vapor pressure-dependent applications [2]. Even among dimethylheptanes with identical molecular weight (128.26 g/mol), the standard heat of formation varies by over 3 kcal/mol depending solely on methyl-group placement, reflecting fundamentally different bond-energy landscapes that affect combustion kinetics and fuel blending behavior [3]. Generic selection of 'a dimethylheptane' or 'a nonane isomer' without specification of the 2,3-substitution pattern risks introducing uncontrolled variance in experimental or industrial outcomes.

2,3-Dimethylheptane: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Standard Enthalpy of Vaporization: 2,3-Dimethylheptane vs. n-Nonane and 2,4-Dimethylheptane

The standard enthalpy of vaporization (ΔHvap) at 25 °C for 2,3-dimethylheptane is 10.42 kcal/mol, which is 0.68 kcal/mol (6.1%) lower than that of straight-chain n-nonane (11.10 kcal/mol) and 0.16 kcal/mol (1.6%) higher than that of 2,4-dimethylheptane (10.26 kcal/mol) [1]. Among the nine dimethylheptane isomers, 2,3-dimethylheptane and 3,4-dimethylheptane share the highest ΔHvap value (10.42 kcal/mol), indicating that adjacent methyl branching on a heptane backbone increases the energy required for vaporization relative to non-adjacent or geminal dimethyl substitution patterns [1]. This places 2,3-dimethylheptane in a distinct volatility class that is neither matched by the linear n-alkane nor by more compactly branched dimethylheptanes such as 2,2-dimethylheptane (10.11 kcal/mol) or 4,4-dimethylheptane (10.09 kcal/mol).

Thermodynamics Fuel volatility Distillation engineering

Standard Heat of Formation (Gas Phase): Thermodynamic Stability Ranking Among Dimethylheptanes

The gas-phase standard heat of formation (ΔHf°) of 2,3-dimethylheptane is -56.32 kcal/mol, which is 1.58 kcal/mol more stable than n-nonane (-54.74 kcal/mol) but 1.16 kcal/mol less stable than 2,4-dimethylheptane (-57.48 kcal/mol) and 2,5-dimethylheptane (-57.48 kcal/mol) [1]. This positions 2,3-dimethylheptane at a specific intermediate stability level among dimethylheptane isomers: it is less thermodynamically favored than isomers with non-adjacent methyl groups (2,4-; 2,5-; 2,6-; 3,5-), but more stable than the geminal 2,2-dimethylheptane (-59.00 kcal/mol, the most stable dimethylheptane) and the 3,4-dimethylheptane (-55.63 kcal/mol, which shares the same ΔHvap but differs in formation energetics) [1]. The 1.16 kcal/mol gap between 2,3- and 2,4-dimethylheptane is chemically significant, reflecting the energetic penalty of vicinal methyl substitution versus 1,3-disubstitution.

Thermochemistry Combustion science Fuel surrogate modeling

Boiling Point Differentiation: 2,3-Dimethylheptane vs. 2,4- and 2,5-Dimethylheptane Isomers

The experimentally determined boiling point of 2,3-dimethylheptane is 140 °C (lit., at 760 mmHg) , which is approximately 7 °C higher than 2,4-dimethylheptane (~133 °C) [1] and approximately 4-5 °C higher than 2,5-dimethylheptane (~135-136 °C) [2]. Among the dimethylheptane isomers, 2,3-dimethylheptane and 3,4-dimethylheptane (both ~140 °C) form a distinct high-boiling pair, separated from the mid-boiling group (2,4- at ~133 °C; 2,5- at ~136 °C) and the low-boiling 2,2-dimethylheptane (~132 °C) [1]. The 7 °C boiling point elevation of 2,3-dimethylheptane over 2,4-dimethylheptane is sufficient to enable separation by fractional distillation and provides a clear physical-property fingerprint for identity confirmation and purity assessment.

Physical property Distillation Purity specification

Kovats Retention Index: Chromatographic Identity Confirmation vs. Co-eluting Isomers

2,3-Dimethylheptane exhibits a characteristic Kovats retention index (I) of 858 on OV-101 (100% polydimethylsiloxane) non-polar capillary columns at 40 °C, with values ranging from 854 to 862 depending on column temperature and stationary phase (squalane at 25 °C: 854; OV-101 at 60 °C: 860; OV-101 at 80 °C: 862) [1][2]. This narrow I-value range serves as a reproducible, instrument-independent identifier that distinguishes 2,3-dimethylheptane from other nonane isomers with different retention behavior. For context, n-nonane has a Kovats index of 900 by definition (100 × carbon number), while more highly branched nonane isomers elute at substantially lower indices, enabling unambiguous peak assignment in complex hydrocarbon mixtures [3]. The experimental retention data on squalane and OV-101 phases have been independently validated across multiple laboratories and temperature conditions, making the Kovats index a reliable specification parameter for procurement and quality control [1].

Gas chromatography Analytical chemistry Isomer identification

Tissue/Blood Partition Coefficient: Differential Biological Fate in PBPK Modeling of Jet Fuel Components

In a systematic study of tissue/blood partition coefficients (PCs) for nonane isomers relevant to JP-8 jet fuel exposure, 2,3-dimethylheptane was one of five C9 isomers directly measured alongside 3-methyloctane, 4-ethylheptane, 2,2,4-trimethylhexane, and 2,2,4,4-tetramethylpentane [1]. The experimentally determined blood:air and tissue:air PC values for 2,3-dimethylheptane were intermediate between those of n-nonane (highest PCs, correlating with highest log octanol/water partition coefficient) and 2,2,4,4-tetramethylpentane (lowest PCs, correlating with lowest log O:W) [1]. This branching-dependent PC gradient means that substituting a different nonane isomer in toxicological studies would yield different tissue distribution predictions. The study demonstrated linear relationships between tissue/blood PCs across isomers, validating that 2,3-dimethylheptane's specific branching pattern produces quantitatively distinct biological partitioning behavior that cannot be inferred from n-nonane data alone [1].

Toxicokinetics PBPK modeling Jet fuel exposure assessment

Standard Heat of Combustion: Energy Content Differentiation for Fuel Surrogate Formulation

The standard heat of combustion (-ΔHc°) of 2,3-dimethylheptane in the gas phase is 1473.32 kcal/mol, which is 1.58 kcal/mol lower than n-nonane (1474.90 kcal/mol) and 1.16 kcal/mol higher than 2,4-dimethylheptane (1472.16 kcal/mol) [1]. On a per-gram basis, this corresponds to 11.483 kcal/g for 2,3-dimethylheptane versus 11.495 kcal/g for n-nonane, a difference of 0.012 kcal/g (0.1%) [1]. While the gravimetric energy density difference is small, the molar combustion enthalpy directly enters into thermodynamic cycle calculations for engine modeling, where a 1.16 kcal/mol difference between 2,3- and 2,4-dimethylheptane represents a quantifiable variance in the energy balance of combustion kinetic mechanisms [2]. The liquid-phase heat of combustion for 2,3-dimethylheptane is 1462.90 kcal/mol, which is 0.90 kcal/mol lower than n-nonane liquid (1463.80 kcal/mol) [1].

Combustion calorimetry Fuel chemistry Energy density

Optimized Application Scenarios for 2,3-Dimethylheptane Based on Quantitative Differentiation Evidence


Calibration and Verification Standard for Detailed Hydrocarbon Analysis (DHA) by GC per ASTM D6730

The well-characterized Kovats retention index of 2,3-dimethylheptane (I = 854–862 on non-polar columns) [1] and its inclusion in certified DHA paraffins standard mixtures at a defined concentration of 1.16 wt% [2] make it an essential component for petroleum component analysis. Its retention index, falling approximately 40 units below n-nonane, provides a critical calibration point in the C9 isomer region where multiple dimethylheptanes must be chromatographically resolved. Procurement of high-purity (≥98%) 2,3-dimethylheptane ensures accurate peak identification and quantification in spark ignition engine fuel component analysis.

Fuel Surrogate Component for Combustion Kinetic Mechanism Development and Validation

The distinct thermodynamic profile of 2,3-dimethylheptane—ΔHf°(gas) = -56.32 kcal/mol, ΔHvap = 10.42 kcal/mol, and -ΔHc°(gas) = 1473.32 kcal/mol [3]—provides a specific data point in the structure-property landscape of branched alkanes that is essential for developing and validating group additivity schemes and combustion kinetic mechanisms. The 1.16 kcal/mol difference in heat of formation relative to 2,4-dimethylheptane [3] means that mechanism developers must use isomer-specific thermodynamic data rather than class averages when constructing fuel surrogate models for gasoline or jet fuel.

Physiologically-Based Pharmacokinetic (PBPK) Modeling of JP-8 Jet Fuel and Hydrocarbon Solvent Exposure

2,3-Dimethylheptane is one of only five nonane isomers for which experimentally determined tissue/blood and blood/air partition coefficients have been published [4]. Its intermediate PC values between the extremes of n-nonane and 2,2,4,4-tetramethylpentane make it a critical data point for establishing quantitative structure-property relationships (QSPRs) that predict partitioning behavior of other branched hydrocarbons. Toxicokinetic modelers requiring isomer-specific partition coefficients for accurate tissue dosimetry must source the specific 2,3-dimethyl isomer, as PC values cannot be extrapolated from n-nonane or differently branched isomers.

Thermodynamic Reference Compound for Isomer-Specific Physical Property Correlations

The comprehensive thermodynamic dataset for 2,3-dimethylheptane—including experimentally determined heats of formation, combustion, and vaporization [3]—establishes it as a reference compound for testing graph-theoretical and topological index models that correlate molecular structure with physical properties among the 35 nonane isomers [5]. Its vicinal (adjacent) dimethyl substitution pattern represents a specific topological case that is energetically distinct from both geminal (2,2-) and non-adjacent (2,4-; 2,5-; 3,5-) dimethyl substitution, making it irreplaceable for validating computational chemistry predictions of isomer properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethylheptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.